molecular formula C22H22ClNO3 B11415523 N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11415523
M. Wt: 383.9 g/mol
InChI Key: YESAUSCXIZXGAS-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the 2,6-dimethylphenoxy intermediate: This step involves the reaction of 2,6-dimethylphenol with an appropriate halogenating agent to form the corresponding halide, followed by nucleophilic substitution with a suitable nucleophile.

    Preparation of the furan-2-ylmethyl intermediate: This involves the reaction of furan-2-carbaldehyde with a reducing agent to form furan-2-ylmethanol, which is then converted to the corresponding halide.

    Coupling reactions: The final step involves the coupling of the 2,6-dimethylphenoxy intermediate with the furan-2-ylmethyl intermediate in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The aromatic rings can be reduced under appropriate conditions to form the corresponding dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydro derivatives of the aromatic rings.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(2,6-dimethylphenoxy)-N-[(3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}pyrrolidin-3-yl]methyl]acetamide
  • N-(4-Chlorophenyl)acetamide

Uniqueness

N-[(4-Chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClNO3/c1-16-5-3-6-17(2)22(16)27-15-21(25)24(14-20-7-4-12-26-20)13-18-8-10-19(23)11-9-18/h3-12H,13-15H2,1-2H3

InChI Key

YESAUSCXIZXGAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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